[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol
Description
[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol is a heterocyclic compound featuring an isoxazole core substituted with a 4-chloro-2-fluorophenyl group at position 3, a methyl group at position 5, and a hydroxymethyl group at position 2.
Properties
IUPAC Name |
[3-(4-chloro-2-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO2/c1-6-9(5-15)11(14-16-6)8-3-2-7(12)4-10(8)13/h2-4,15H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQDIWRHRJAQRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=C(C=C2)Cl)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol typically involves the reaction of 3-(4-Chloro-2-fluoro-phenyl)-acrylamide with 1,3-dichloroacetone in the presence of a suitable solvent such as toluene. The reaction mixture is maintained at reflux temperature for 24 hours with continuous removal of water to drive the reaction to completion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups at the chloro or fluoro positions.
Scientific Research Applications
[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which [3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol exerts its effects involves its interaction with specific molecular targets. The chloro and fluoro groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The isoxazole ring can also play a role in stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Structural Analogues with Halogen Variations
(a) [3-(4-Fluorophenyl)-5-methylisoxazol-4-yl]methanol
- Structure : Differs by replacing the 4-chloro-2-fluorophenyl group with a 4-fluorophenyl moiety.
- Properties : Reduced molecular weight (221.21 g/mol vs. 255.67 g/mol) and altered polarity due to the absence of chlorine. Reported melting point: 120–122°C .
- Implications : The single fluorine substituent likely enhances metabolic stability compared to bulkier halogens, as seen in antimicrobial agents .
(b) (3-(4-Bromophenyl)isoxazol-5-yl)methanol
- Structure : Bromine replaces chlorine at the phenyl para position.
- Properties : Higher molecular weight (258.09 g/mol) and increased lipophilicity (LogP ~2.5 vs. ~2.1 for the target compound). Melting point: 135–137°C .
- Implications : Bromine’s larger atomic radius may hinder crystal packing efficiency, as observed in isostructural halogenated compounds .
(c) [3-(2,5-Difluorophenyl)-5-methyl-isoxazol-4-yl]methanol
- Structure : Features two fluorine atoms at positions 2 and 5 of the phenyl ring.
Functional Group Variations
(a) 3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic Acid Ethyl Ester
- Structure : Replaces the hydroxymethyl group with an ethyl ester.
- Properties: Increased hydrophobicity (LogP ~3.0) and reduced hydrogen-bonding capacity.
(b) (4-Chlorophenyl)(3-(3,5-dimethylisoxazol-4-yl)-5-ethoxyphenyl)methanol
- Structure : Incorporates a biphenyl system with ethoxy and dimethylisoxazole groups.
- Properties : Higher molecular weight (397.85 g/mol) and complex stereoelectronic effects. Such compounds often exhibit enhanced antimicrobial activity due to extended conjugation .
Table 1: Key Properties of [3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol and Analogues
Biological Activity
[3-(4-Chloro-2-fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methanol is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological applications. This compound features an isoxazole ring, which is known for its ability to interact with various biological targets, making it a candidate for further pharmacological studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | [3-(4-chloro-2-fluorophenyl)-5-methyl-isoxazol-4-yl]methanol |
| Molecular Formula | C11H10ClFNO2 |
| Molecular Weight | 229.65 g/mol |
| CAS Number | 1159602-72-8 |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The chloro and fluoro substituents can engage in hydrogen bonding, while the isoxazole ring stabilizes these interactions, influencing the activity and function of biological molecules.
Biological Activity
Recent studies have explored the biological activity of this compound, particularly its antimicrobial properties. The following are key findings:
- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal activities. For instance, it has shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL for different derivatives.
- Structure-Activity Relationship (SAR) : Variations in the substituents on the phenyl ring have been found to significantly affect the antimicrobial potency. Electron-donating groups enhance activity, while electron-withdrawing groups may reduce it.
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Case Studies :
- A study highlighted that compounds similar to this compound demonstrated broad-spectrum antibacterial activity, with inhibition zones ranging from 18 mm to 24 mm against various strains.
- Another study reported that derivatives of this compound were effective against Candida albicans, showcasing its potential as an antifungal agent.
Research Findings
A summary of research findings related to the biological activity of this compound is presented in the table below:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
